1-[(1R,2R)-2-acetylcyclopentyl]ethanone
Description
1-[(1R,2R)-2-Acetylcyclopentyl]ethanone is a bicyclic ketone featuring a cyclopentane ring substituted with two acetyl groups at the (1R,2R) stereocenters. For example, 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone (detected in Litsea garrettii fruit and leaf volatiles) shares a cyclopentyl backbone with acetyl and alkyl substituents, highlighting the importance of stereochemistry and substituent effects on physicochemical properties . The compound’s rigidity and stereochemical configuration likely influence its reactivity, solubility, and biological interactions, as seen in similar bicyclic systems (e.g., norbornene-derived ethanones) .
Properties
CAS No. |
133116-25-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(1R,2R)-2-acetylcyclopentyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-4-3-5-9(8)7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
HUVKRMDYQXTBFU-IUCAKERBSA-N |
SMILES |
CC(=O)C1CCCC1C(=O)C |
Isomeric SMILES |
CC(=O)[C@@H]1CCC[C@H]1C(=O)C |
Canonical SMILES |
CC(=O)C1CCCC1C(=O)C |
Synonyms |
Ethanone, 1,1-(1,2-cyclopentanediyl)bis-, trans- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclic Ethanone Derivatives
| Compound Name | Core Structure | Substituents/Functional Groups | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-[(1R,2R)-2-Acetylcyclopentyl]ethanone (Target) | Cyclopentane | Acetyl groups at C1 and C2 | (1R,2R) | ~168.2 (calculated) |
| 1-[(1R,2R)-2-Phenylcyclopropyl]ethanone | Cyclopropane | Phenyl at C2, acetyl at C1 | (1R,2R) | 160.22 |
| 1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethanone | Cyclopropane | 5-Chlorothiophene at C2, acetyl at C1 | (1R,2R) | 200.69 |
| 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone | Cyclopentane | 3-Isopropylfuran, methyl, acetyl | (1R,2R,3R) | 260.36 (calculated) |
| 1-(5-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)thiophen-2-yl)ethanone | Norbornane-Thiophene | Acetyl-thiophene fused to norbornane | (1R,2R,4S) | 234.33 |
Key Observations :
- Ring Size and Rigidity: Cyclopropane derivatives (e.g., ) exhibit higher ring strain compared to cyclopentane or norbornane analogs, influencing reactivity and stability .
- Substituent Effects : Electron-withdrawing groups (e.g., 5-chlorothiophene in ) enhance electrophilicity at the ketone, while bulky substituents (e.g., 3-isopropylfuran in ) increase steric hindrance .
- Stereochemistry: The (1R,2R) configuration in cyclopropane and cyclopentane derivatives is critical for selective binding in biological systems, as seen in cannabinoid analogs () .
Key Findings :
- Cyclopropanes : Anti-addition reactions () achieve moderate yields (33–68%) but require precise control of diastereomeric ratios (dr = 1.4–18) .
- Norbornane Systems: Iridium-catalyzed alkenylation () efficiently constructs fused bicyclic ketones but lacks yield data .
- Cannabinoid Analogs: Epoxidation of CBD followed by base-mediated cyclization yields non-classical cannabinoids (e.g., CBE, 42–52% yield), though facial selectivity challenges persist .
Table 3: Bioactivity and Solubility Trends
Key Insights :
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